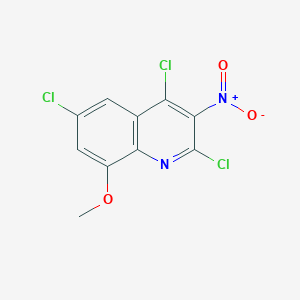

2,4,6-Trichloro-8-methoxy-3-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5Cl3N2O3 |

|---|---|

Molecular Weight |

307.5 g/mol |

IUPAC Name |

2,4,6-trichloro-8-methoxy-3-nitroquinoline |

InChI |

InChI=1S/C10H5Cl3N2O3/c1-18-6-3-4(11)2-5-7(12)9(15(16)17)10(13)14-8(5)6/h2-3H,1H3 |

InChI Key |

FKBLLWJWNVRBGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1N=C(C(=C2Cl)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,6 Trichloro 8 Methoxy 3 Nitroquinoline and Analogous Systems

Strategies for Quinoline (B57606) Ring Formation with Multi-Substituted Precursors

The construction of the fundamental quinoline scaffold bearing the desired substitution pattern is the primary challenge in the synthesis of 2,4,6-trichloro-8-methoxy-3-nitroquinoline. Classical methods such as the Skraup and Friedländer syntheses offer versatile routes to quinolines, which can be adapted for multi-substituted precursors.

Modified Skraup-Type Reactions and Related Annulation Processes

The Skraup synthesis and its modifications involve the reaction of an aniline (B41778) with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. For the synthesis of a precursor to the target molecule, a plausible starting material would be an appropriately substituted aniline, such as 2-methoxy-4-chloroaniline. The reaction of this aniline with glycerol under Skraup conditions would theoretically yield 6-chloro-8-methoxyquinoline. However, the harsh conditions of the traditional Skraup reaction can lead to low yields and lack of regioselectivity with highly substituted or sensitive anilines.

Modifications to the Skraup reaction often involve the use of milder reagents and catalysts to improve yields and control the reaction's exothermicity. While specific examples for the synthesis of 6-chloro-8-methoxyquinoline via a modified Skraup reaction are not prevalent in the literature, the general principles of using alternative dehydrating agents or milder oxidants could be applied.

A related and often more versatile approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.govatlantis-press.com This method offers a more controlled and often higher-yielding route to polysubstituted quinolines. nih.gov For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been achieved starting from 4-methoxyaniline, which undergoes a cyclization reaction as the initial step to form the quinoline ring. atlantis-press.comresearchgate.netatlantis-press.com This precedent suggests that a suitably substituted 2-aminoaryl ketone could be a key intermediate for constructing the desired 8-methoxy-6-chloroquinoline core.

Table 1: Comparison of Quinoline Synthesis Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

| Skraup Reaction | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Harsh, high temperature | Readily available starting materials | Often violent, low yields for substituted anilines |

| Modified Skraup | Substituted Aniline, Glycerol derivative | Milder acid, alternative oxidants | Improved safety and yields | May require synthesis of specific precursors |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene compound | Acid or base catalysis | High regioselectivity, milder conditions | Requires synthesis of substituted 2-aminoaryl carbonyls |

Alternative Cyclization Methods for Polyhalogenated and Nitro-Substituted Quinoline Cores

Given the polyhalogenated nature of the target molecule, synthetic strategies that introduce halogen atoms at an early stage are advantageous. One approach involves the cyclization of pre-halogenated precursors. For example, the synthesis of 4,7-dichloro-6-nitroquinazoline, a related heterocyclic system, starts from 2-amino-4-chlorobenzoic acid. mdpi.com A similar strategy could be envisioned for the target quinoline, starting with a polychlorinated and methoxylated aniline derivative.

Alternative cyclization methods that proceed under milder conditions are also of significant interest. These can include transition-metal-catalyzed cyclizations or intramolecular Heck reactions of suitably functionalized precursors. While specific applications of these methods for the direct synthesis of the target molecule are not documented, they represent a modern and powerful approach for the construction of highly substituted heterocyclic systems.

Regioselective Introduction of Chlorine Atoms on the Quinoline Nucleus

A key challenge in the synthesis of this compound is the regioselective introduction of three chlorine atoms onto the quinoline core. The directing effects of the existing methoxy (B1213986) and nitro groups, as well as any pre-existing chlorine atoms, will significantly influence the outcome of chlorination reactions.

Direct Halogenation Techniques

Direct chlorination of a pre-formed 8-methoxy-3-nitroquinoline or 6-chloro-8-methoxyquinoline intermediate is a potential route. Common chlorinating agents include chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The regioselectivity of these reactions is highly dependent on the reaction conditions and the electronic nature of the quinoline substrate.

The powerful activating and ortho-, para-directing effect of the 8-methoxy group would likely direct electrophilic chlorination to the 5- and 7-positions. Conversely, the deactivating nature of the nitro group at the 3-position and the quinoline nitrogen would disfavor substitution on the pyridine (B92270) ring. Achieving chlorination at the 2-, 4-, and 6-positions simultaneously through direct electrophilic substitution would be challenging and likely result in a mixture of products.

A plausible strategy, drawing from the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves the chlorination of a quinolin-4-ol intermediate with a reagent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position. atlantis-press.comresearchgate.netatlantis-press.com The synthesis of 2,4-dichloro-6-methoxyquinoline has also been reported, indicating that dichlorination at the 2- and 4-positions is feasible, likely from a corresponding quinolinedione precursor. nih.gov

Chlorination mediated by Specific Reagents (e.g., 2,4,6-Trichloro-1,3,5-triazine derivatives)

Specific reagents can offer improved regioselectivity in chlorination reactions. 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) and related compounds are known to act as chlorinating agents under certain conditions. However, their primary application is often in the conversion of hydroxyl groups to chlorides, particularly in the synthesis of substituted triazines, rather than direct C-H chlorination of aromatic rings.

More relevant to this synthesis is the use of reagents like trichloroisocyanuric acid (TCCA), which has been employed for the chlorination of various organic substrates. While its application for the specific polychlorination pattern of the target molecule is not documented, its reactivity as a source of electrophilic chlorine warrants consideration in the development of a synthetic route.

Incorporation of Methoxy and Nitro Functional Groups

The timing of the introduction of the methoxy and nitro groups is a critical strategic consideration. The methoxy group is typically introduced early in the synthesis, often being present on the starting aniline precursor, as its electron-donating nature can facilitate the initial cyclization reaction. For example, the synthesis of 8-methoxyquinoline (B1362559) can be achieved from 8-hydroxyquinoline (B1678124), which in turn can be prepared through various quinoline syntheses. nih.gov

The introduction of the nitro group at the 3-position is a significant challenge due to the deactivating nature of the quinoline ring towards electrophilic substitution, particularly at this position. In the documented synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, nitration is carried out on the pre-formed 6-methoxy-2-methylquinolin-4-ol using nitric acid in propionic acid. atlantis-press.comresearchgate.netatlantis-press.com This suggests that nitration is feasible after the formation of the quinoline ring but before the introduction of all chlorine atoms.

The directing effects of the substituents would play a crucial role. The 8-methoxy group would activate the benzene (B151609) ring, while the quinoline nitrogen would deactivate the pyridine ring. Nitration of 8-hydroxyquinoline is known to occur at the 5- and 7-positions. pw.edu.pl Therefore, achieving selective nitration at the 3-position likely requires careful selection of the substrate and reaction conditions. It is possible that the presence of other substituents, or the use of specific nitrating agents, could favor substitution at the 3-position. A comprehensive study of the nitration of various substituted 8-methoxyquinolines would be necessary to establish a reliable protocol. researchgate.net

Table 2: Summary of Functional Group Introduction

| Functional Group | Method of Introduction | Stage of Synthesis | Key Considerations |

| 8-Methoxy | From 8-hydroxyquinoline or present on aniline precursor | Early (before or during cyclization) | Activating group, influences regioselectivity of subsequent reactions |

| 3-Nitro | Electrophilic nitration (e.g., HNO₃) | Intermediate (after cyclization) | Deactivating nature of quinoline ring, regioselectivity is challenging |

| 2,4,6-Trichloro | Stepwise chlorination (e.g., POCl₃, SO₂Cl₂) | Intermediate to late | Regiocontrol is critical, directing effects of other substituents |

Site-Specific Nitration Methodologies

The introduction of a nitro group at the C-3 position of the quinoline nucleus is a significant synthetic challenge. Standard electrophilic nitration conditions (e.g., HNO₃/H₂SO₄) typically result in substitution on the electron-rich benzene ring, yielding a mixture of 5-nitro and 8-nitroquinolines. stackexchange.com This is because the reaction proceeds via the quinolinium ion, where the protonated nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack. stackexchange.com Consequently, specialized methods are required to direct nitration to the C-3 position.

One effective strategy involves a dearomatization-rearomatization sequence. This method provides a platform for the selective nitration at the meta-position (C-3) of the pyridine ring under mild, open-air, and catalyst-free conditions. acs.orgnih.gov The process circumvents the inherent electronic deactivation of the pyridine ring, enabling late-stage functionalization that is otherwise difficult to achieve. acs.orgnih.gov

Another powerful technique for achieving regiospecific nitration is through the use of Reissert compounds. Treatment of a 1-benzoyl-2-cyano-1,2-dihydroquinoline (a Reissert compound) with acetyl nitrate affords the 3-nitro derivative, which can then be hydrolyzed to yield 3-nitroquinoline. elsevierpure.com This approach offers a novel way to introduce a nitro group specifically at the 3-position of the heterocyclic moiety. elsevierpure.com Additionally, metal-free methods utilizing reagents like tert-butyl nitrite have been developed for the C-3 nitration of quinoline N-oxides, presenting an eco-friendly pathway that can be scaled up to the gram scale. researchgate.net The reaction of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins also provides an efficient route to 3-nitroquinolines. acs.org

| Method | Reagents/Conditions | Position Selectivity | Key Advantages |

| Dearomatization-Rearomatization | Radical pathway, mild, open-air | C-3 (meta) | Catalyst-free, suitable for late-stage functionalization. acs.orgnih.gov |

| Reissert Compound Nitration | Acetyl nitrate, followed by hydrolysis | C-3 | High regiospecificity for the heterocyclic ring. elsevierpure.com |

| N-Oxide Nitration | tert-butyl nitrite | C-3 | Metal-free, eco-friendly, scalable. researchgate.net |

| Nitro-olefin Condensation | 2-Aminobenzaldehyde, nitro-olefins, DABCO | C-3 | Efficient, good yields. acs.org |

Introduction of Alkoxy Substituents

The incorporation of an 8-methoxy group onto the quinoline scaffold can be accomplished through several synthetic routes. A common and direct method involves the Williamson ether synthesis, starting from the corresponding 8-hydroxyquinoline. researchgate.netresearchgate.net This reaction typically involves deprotonating the hydroxyl group with a suitable base, followed by reaction with a methylating agent like methyl iodide.

Alternatively, the 8-methoxy group can be introduced by utilizing a substituted aniline as a precursor in a classical quinoline synthesis. For instance, employing 2-methoxyaniline in reactions like the Skraup or Doebner-von Miller synthesis can build the quinoline ring with the methoxy group already in place at the C-8 position. mdpi.comnih.gov The choice of method often depends on the availability of starting materials and the compatibility of other functional groups present in the molecule. Research has shown that the synthesis of 6-methoxy-8-nitroquinoline (B1580621) can be achieved, which is then reduced to 6-methoxyquinolin-8-amine, demonstrating the compatibility of these substituents during synthesis. mdpi.com

Catalytic Approaches in the Synthesis of Highly Functionalized Quinolines

Catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. ias.ac.in For the synthesis of highly functionalized quinolines, catalytic approaches, particularly those involving transition metals, have opened new avenues for bond formation and scaffold elaboration that are often not possible with traditional methods. ias.ac.in

Transition-Metal-Catalyzed Transformations for Quinoline Scaffolds

Transition-metal catalysis has a dominant position in the synthesis of complex quinoline-based heterocycles. ias.ac.in These methods provide efficient routes to polysubstituted quinolines by enabling a wide range of transformations, including C-H functionalization, cross-coupling reactions, and cyclization cascades. acs.org The ability of transition metals to activate otherwise inert bonds allows for the construction of diverse compound libraries from readily available starting materials. ias.ac.in

Various metals have been employed, each offering unique catalytic activities:

Palladium: Widely used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl, alkyl, or vinyl substituents onto the quinoline ring.

Copper: Copper catalysts are effective for C-H functionalization, C-N/C-C bond formation, and in multicomponent reactions, such as the three-component coupling of anilines, aldehydes, and alkynes to form 2,4-disubstituted quinolines. ias.ac.inresearchgate.net Molecular oxygen is often used as a green oxidant in these processes. ias.ac.in

Rhodium and Cobalt: These metals are particularly useful for mediating C-H bond activation and subsequent annulation reactions to construct the quinoline core.

Iron: As an earth-abundant and less toxic metal, iron catalysis is gaining traction. Iron catalysts have been used for domino reactions, such as aza-Michael/aldol/aromatization sequences, to produce highly functionalized quinolines. mdpi.com

Gold and Silver: These metals have also been utilized in catalytic systems for aniline-aldehyde-alkyne coupling reactions. researchgate.net

These catalytic systems often provide high yields and selectivity under milder reaction conditions compared to classical methods, making them highly attractive for both academic research and industrial applications. mdpi.com

| Catalyst Metal | Typical Reaction | Application in Quinoline Synthesis |

| Palladium (Pd) | Cross-Coupling, C-H Activation | Introduction of substituents, scaffold elaboration. acs.org |

| Copper (Cu) | C-H Functionalization, A³-Coupling | One-pot synthesis of substituted quinolines. ias.ac.inresearchgate.net |

| Rhodium (Rh) | C-H Activation, Cyclization | Construction of the core quinoline ring. |

| Iron (Fe) | Domino Reactions, Annulation | Green synthesis of functionalized quinolines. researchgate.netmdpi.com |

| Cobalt (Co) | C-H Activation, Cyclization | Direct synthesis from anilines and alkynes. |

Exploration of Green Chemistry Principles in Synthetic Pathways

The paradigm of chemical synthesis has been shifting towards more sustainable and environmentally benign methodologies, guided by the principles of green chemistry. researchgate.netnih.gov The synthesis of quinolines is no exception, with significant research dedicated to developing greener protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents. researchgate.netnih.govijpsjournal.com

Key green chemistry strategies applied to quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally friendly solvents like water or ethanol. researchgate.nettandfonline.com

Catalyst-Free and Solvent-Free Reactions: Performing reactions under neat conditions or without a catalyst, often facilitated by microwave irradiation or ultrasound, reduces waste and simplifies purification. researchgate.netjocpr.com

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. tandfonline.comnih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which enhances atom economy and procedural efficiency. nih.gov

Use of Benign Catalysts: Employing non-toxic and recyclable catalysts, such as certain ionic liquids or solid-supported acids, in place of hazardous reagents like strong mineral acids. researchgate.netmdpi.com

These approaches not only reduce the environmental footprint of quinoline synthesis but also often lead to more efficient and economical processes. researchgate.netnih.gov

Process Optimization for Academic Research Scale and Potential for Future Methodological Advancement

Optimizing synthetic processes at the academic research scale is crucial for efficiently producing target molecules for further study and for laying the groundwork for potential scale-up. Process optimization involves systematically varying reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and purity while minimizing side products and waste. nih.gov

For complex scaffolds like this compound, a multi-step synthesis would require careful optimization at each stage. High-throughput screening methods, which allow for the rapid testing of numerous reaction conditions in parallel, are becoming increasingly valuable. For example, microdroplet reaction systems combined with mass spectrometry can be used to screen for optimal conditions in milliseconds, significantly accelerating the optimization process. nih.gov

The future of heterocyclic synthesis lies in the development of even more efficient, selective, and sustainable methods. nih.govmdpi.commsesupplies.com Key areas for future advancement include:

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control compared to batch reactions. It allows for precise control over reaction parameters and can facilitate the telescoping of multiple reaction steps, reducing manual handling and purification.

Photoredox and Electrocatalysis: Using light or electricity to drive chemical reactions provides access to unique reaction pathways and often allows for transformations to occur under very mild conditions.

Artificial Intelligence and Machine Learning: Computational tools are being developed to predict optimal reaction conditions and even to design novel synthetic routes, which could revolutionize how chemists approach the synthesis of complex molecules. frontiersin.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions, although the substrate scope can sometimes be limited.

By integrating these advanced methodologies, the synthesis of highly functionalized heterocycles will continue to evolve, enabling the creation of novel compounds for a wide range of applications. msesupplies.comafricanjournalofbiomedicalresearch.com

Spectroscopic Characterization and Elucidation of Molecular Architecture for 2,4,6 Trichloro 8 Methoxy 3 Nitroquinoline

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

This final section would have presented the exact mass measurement to confirm the elemental composition and molecular formula of the compound. Furthermore, an analysis of the fragmentation patterns would have offered insights into the stability of different parts of the molecule and aided in its structural confirmation.

While general spectroscopic characteristics of related substituted quinolines, such as various chloro-, nitro-, and methoxy-quinolines, are available in the scientific literature, this information is not directly transferable to the uniquely substituted "2,4,6-Trichloro-8-methoxy-3-nitroquinoline." The precise electronic and steric effects of this specific combination of substituents would result in a unique spectroscopic fingerprint.

Without primary or referenced experimental data, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to produce the data required for the intended article.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Information regarding the UV-Vis absorption maxima, corresponding electronic transitions (e.g., π → π* and n → π*), and molar absorptivity coefficients for this compound is not available in the reviewed literature. Analysis of the chromophoric system, which would be defined by the substituted quinoline (B57606) core, including the nitro group, methoxy (B1213986) group, and chlorine atoms, cannot be performed without experimental spectral data.

General principles of UV-Vis spectroscopy suggest that the quinoline ring system, as a heteroaromatic structure, would exhibit characteristic absorption bands. The presence of auxochromes (the methoxy group and chlorine atoms) and a chromophore (the nitro group) would be expected to cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent quinoline molecule. However, the precise nature and magnitude of these shifts for this compound remain undetermined.

Crystallographic Analysis for Solid-State Molecular Geometry and Packing (e.g., X-ray Diffraction)

No crystallographic data, such as that obtained from single-crystal X-ray diffraction, has been reported for this compound. Consequently, a definitive elucidation of its solid-state molecular geometry, including bond lengths, bond angles, and torsion angles, is not possible at this time.

Furthermore, details on the crystal system, space group, unit cell dimensions, and intermolecular interactions (such as π-π stacking or halogen bonding) that dictate the crystal packing arrangement have not been documented. While the crystal structures of numerous other substituted quinolines have been determined, these cannot be used to accurately infer the specific three-dimensional architecture of the title compound. nih.govnih.govrsc.orgacs.org

Computational and Theoretical Research on this compound Remains Undocumented in Publicly Available Literature

Following a comprehensive search of publicly accessible scientific databases and scholarly articles, it has been determined that there is no available research specifically detailing the computational and theoretical investigations of the chemical compound This compound .

The request specified a detailed article covering a range of advanced computational analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and other theoretical studies. Despite extensive searches for data related to this specific molecule, no studies containing the required information—such as optimized geometries, HOMO-LUMO energy gaps, charge distribution maps, global reactivity parameters, Natural Bond Orbital (NBO) analysis, Molecular Dynamics (MD) simulations, or computational mechanistic studies—could be located.

The available search results provide general explanations of the requested computational methods or present data for other quinoline derivatives or unrelated compounds. However, no literature focuses on the unique structural and electronic properties of this compound itself.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content for this specific compound at this time. The absence of such research in the public domain prevents the creation of the detailed sections and data tables as outlined.

Computational and Theoretical Investigations of 2,4,6 Trichloro 8 Methoxy 3 Nitroquinoline

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry has become an indispensable tool in the structural elucidation of novel compounds, offering profound insights into their spectroscopic properties. elixirpublishers.com For complex molecules like substituted quinolines, theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters before or alongside experimental work. These predictions are crucial for assigning experimental signals and understanding the structural and electronic characteristics of the molecule. The validation of these theoretical findings against experimental data is a critical step to confirm the accuracy of the computational models.

Methodologies such as DFT and Time-Dependent DFT (TD-DFT) are frequently employed to simulate vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.neteurjchem.com The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations. researchgate.netnih.gov For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating chemical shifts. imist.maresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical calculations provide harmonic vibrational frequencies that correspond to the fundamental modes of molecular vibration. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. sphinxsai.com To bridge this gap, calculated frequencies are uniformly scaled using specific scaling factors, which significantly improves the agreement with experimental data. nih.gov For instance, a scaling factor of 0.961 has been used for vibrations calculated with the B3LYP/6–311++G (d,p) level of theory. nih.gov

The comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman bands allows for a detailed and reliable assignment of the observed spectra. This process is vital for identifying characteristic vibrations of functional groups, such as C-H, C=C, C-Cl, N=O, and C-O stretching and bending modes within the 2,4,6-Trichloro-8-methoxy-3-nitroquinoline structure. While specific experimental data for the title compound is not detailed in the surveyed literature, the table below illustrates how such a comparison is typically presented for a related quinoline (B57606) derivative.

Table 1: Illustrative Comparison of Calculated and Experimental FT-IR Vibrational Frequencies (cm⁻¹) for a Substituted Quinoline (Note: Data shown is representative of the methodology and not specific to this compound)

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3094 | 3150 |

| C=C stretch (ring) | 1585 | 1577 |

| CH₂ bend | 1438 | 1439 |

| C-Cl stretch | 750 | 745 |

| NO₂ symmetric stretch | 1350 | 1345 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net These calculations yield information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The analysis of these transitions helps in understanding the electronic properties and color of the compound. sphinxsai.com

Calculations are often performed not just in the gas phase but also using solvent models, like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to simulate the effect of different solvents (e.g., ethanol, DMSO) on the absorption wavelengths (λmax). eurjchem.com This is crucial as solvatochromic shifts are common. The theoretical UV-Vis spectrum, when compared with the experimental one, validates the predicted electronic structure.

Table 2: Illustrative Comparison of Calculated and Experimental UV-Vis Absorption Data (Note: Data shown is representative of the methodology and not specific to this compound)

| Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition |

|---|---|---|---|

| Ethanol | 340 | 345 | π → π |

| Ethanol | 415 | 420 | n → π |

| DMSO | 348 | 352 | π → π* |

NMR Spectroscopy

The GIAO method is widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. imist.mascirp.org The calculations are typically performed on the DFT-optimized geometry of the molecule. The computed isotropic shielding values are then referenced to a standard, usually Tetramethylsilane (TMS), to obtain the chemical shifts (δ). imist.ma

Comparisons between the calculated and experimental NMR spectra are powerful tools for structural verification. researchgate.net Linear regression analysis often reveals a high degree of correlation, with R-squared values frequently exceeding 0.9, indicating excellent agreement. imist.ma This validation confirms the assigned structure and provides confidence in the computational model.

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) (Note: Data shown is representative of the methodology and not specific to this compound)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-2 | 150.1 | 151.3 |

| C-3 | 130.5 | 131.2 |

| C-4 | 155.8 | 156.4 |

| C-5 | 122.3 | 122.9 |

| C-6 | 148.9 | 149.5 |

| C-8 | 140.2 | 141.0 |

| C-OCH₃ | 56.7 | 57.1 |

Chemical Reactivity and Functional Group Transformations of 2,4,6 Trichloro 8 Methoxy 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Polyhalogenated Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. pressbooks.pubnih.gov In the case of 2,4,6-trichloro-8-methoxy-3-nitroquinoline, the presence of multiple halogen atoms and a strongly deactivating nitro group creates a highly electrophilic aromatic system susceptible to nucleophilic attack. pressbooks.pubsvedbergopen.com

The regioselectivity of SNAr reactions on polychlorinated quinolines is dictated by the electronic and steric environment of each chlorinated position. Generally, nucleophilic attack is favored at positions that are ortho or para to strongly electron-withdrawing groups, as this allows for the stabilization of the negatively charged Meisenheimer intermediate through resonance. pressbooks.publibretexts.org In this compound, the nitro group at the 3-position strongly activates the C4 and C2 positions for nucleophilic attack.

Studies on related polychlorinated heteroaromatics have shown that substitution often occurs preferentially at the most electrophilic carbon center. youtube.comnih.gov For instance, in 2,4-dichloroquinazolines, nucleophilic substitution consistently occurs at the 4-position. nih.gov This preference is attributed to the greater positive charge and higher LUMO coefficient at this position, making it more susceptible to nucleophilic attack. nih.gov For this compound, a similar preference for substitution at the C4 position would be expected due to the strong activation by the adjacent nitro group. The methoxy (B1213986) group at C8, being an electron-donating group, would likely have a lesser influence on the regioselectivity of the initial substitution compared to the powerful nitro group.

Stereoselectivity is not typically a factor in these reactions unless a chiral nucleophile is used, which could potentially lead to diastereomeric products.

The reactivity of the quinoline ring in SNAr reactions is significantly influenced by its substituents.

Activating Groups:

Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro group at the C3 position is the primary activator for SNAr reactions on this molecule. svedbergopen.comtcichemicals.com It strongly acidifies the aromatic ring, making it more electrophilic and stabilizing the intermediate Meisenheimer complex through resonance. pressbooks.publibretexts.org The presence of a nitro group can dramatically increase the rate of nucleophilic substitution compared to an unsubstituted ring. pressbooks.pub

Deactivating Groups:

Methoxy Group (-OCH3): The methoxy group at the C8 position is an electron-donating group through resonance, which generally deactivates the aromatic ring towards nucleophilic attack. However, its influence is likely overshadowed by the strong activating effect of the nitro group and the other chloro substituents. In some cases, electron-donating groups can influence the regioselectivity of substitution on polyfunctionalized aromatics.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and they have been extensively applied to functionalize halogenated heterocycles. nih.govyoutube.com The presence of multiple chloro substituents on this compound provides several handles for sequential and selective cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems. libretexts.org

For this compound, sequential Suzuki-Miyaura couplings could be employed to introduce different aryl or vinyl groups at the 2, 4, and 6 positions. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as the catalyst, ligands, and base. In related trichloro- and dichloro-heteroaromatic systems, selective cross-coupling has been achieved, demonstrating the feasibility of such an approach. researchgate.netnih.gov The different electronic environments of the C2, C4, and C6 positions in this compound would likely allow for a stepwise functionalization.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Position of Coupling | Boronic Acid/Ester | Product Type |

| C4 | Arylboronic acid | 4-Aryl-2,6-dichloro-8-methoxy-3-nitroquinoline |

| C2 | Vinylboronic acid | 2-Vinyl-4,6-dichloro-8-methoxy-3-nitroquinoline |

| C6 | Heteroarylboronic acid | 6-Heteroaryl-2,4-dichloro-8-methoxy-3-nitroquinoline |

This table is illustrative of potential reactions and product classes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. numberanalytics.comyoutube.com

Selective Buchwald-Hartwig amination of this compound would allow for the introduction of primary and secondary amines at the chloro-substituted positions. Similar to Suzuki-Miyaura coupling, the regioselectivity can be controlled to achieve mono-, di-, or tri-amination. For instance, studies on 6-bromo-2-chloroquinoline (B23617) have demonstrated selective amination of the aryl bromide in the presence of the heteroaryl chloride, highlighting the potential for controlled functionalization. nih.gov The use of specific ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), is often crucial for achieving high efficiency and selectivity in these reactions. youtube.com

Table 2: Potential Buchwald-Hartwig Amination Reactions

| Amine | Position of Amination | Product Type |

| Primary Aliphatic Amine | C4 | 4-(Alkylamino)-2,6-dichloro-8-methoxy-3-nitroquinoline |

| Secondary Cyclic Amine | C2 | 2-(Cyclic amino)-4,6-dichloro-8-methoxy-3-nitroquinoline |

| Arylamine | C6 | 6-(Arylamino)-2,4-dichloro-8-methoxy-3-nitroquinoline |

This table is illustrative of potential reactions and product classes.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide to form a C-C triple bond. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes and is typically carried out under mild conditions. wikipedia.orglibretexts.org

The chloro substituents on this compound are suitable electrophilic partners for Sonogashira coupling. This would enable the introduction of various alkynyl groups onto the quinoline core, providing access to a range of functionalized products. As with other cross-coupling reactions, selective alkynylation at one of the chloro positions is feasible. For example, in di- and tri-haloaromatics, the position of alkynylation can often be directed to the most reactive halide. libretexts.org

Table 3: Potential Sonogashira Coupling Reactions

| Terminal Alkyne | Position of Coupling | Product Type |

| Phenylacetylene | C4 | 4-(Phenylethynyl)-2,6-dichloro-8-methoxy-3-nitroquinoline |

| Trimethylsilylacetylene | C2 | 2-((Trimethylsilyl)ethynyl)-4,6-dichloro-8-methoxy-3-nitroquinoline |

| Propargyl alcohol | C6 | 3-(2,4-Dichloro-8-methoxy-3-nitroquinolin-6-yl)prop-2-yn-1-ol |

This table is illustrative of potential reactions and product classes.

Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group at the C-3 position is a powerful electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. A primary and highly valuable transformation of this group is its reduction to a primary amine (amino group), which serves as a crucial intermediate for further derivatization.

The reduction of nitroquinolines to their corresponding aminoquinolines is a well-established and efficient transformation. nih.gov A common and effective method involves the use of stannous chloride (SnCl₂). mdpi.com This reaction is typically mild and tolerates a wide range of other functional groups, including halogens and alkyl substituents, making it suitable for a complex molecule like this compound. nih.gov The transformation of the nitro group to an amino group dramatically alters the electronic nature of the substituent, changing it from strongly electron-withdrawing (Hammett constant σp = +0.78 for -NO₂) to strongly electron-donating (σp = -0.66 for -NH₂). nih.gov This chemical shift opens up new avenues for subsequent reactions.

The resulting 3-amino-2,4,6-trichloro-8-methoxyquinoline becomes a key building block. The newly formed amino group can undergo a variety of reactions, such as diazotization, acylation, and alkylation, providing access to a wide array of novel quinoline derivatives.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Stannous Chloride (SnCl₂) | Mild conditions | Tolerates halogens and other functional groups | nih.gov, mdpi.com |

| Iron (Fe) in Acetic Acid | Acidic medium | Commonly used for aromatic nitro compounds | organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Varies (pressure, temp.) | Can sometimes affect other reducible groups | organic-chemistry.org |

Reactivity of the Methoxy Moiety (e.g., Demethylation, Functionalization)

The 8-methoxy group is another key functional site on the quinoline scaffold. Its primary mode of reactivity involves demethylation to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This transformation is significant as 8-hydroxyquinoline and its derivatives are well-known chelating agents and possess a range of biological activities. acs.orgnih.gov

Demethylation of aryl methyl ethers can be achieved using various reagents. researchgate.net Boron tribromide (BBr₃) is a classic and powerful reagent for this purpose. Alternatively, nucleophilic agents like thiolates can be employed for demethylation, sometimes offering different regioselectivity in poly-methoxy systems. nih.gov The conversion of the 8-methoxy group to a hydroxyl group not only alters the molecule's polarity and hydrogen-bonding capability but also provides a new reactive site for further functionalization, such as O-alkylation or esterification.

While direct functionalization of the methyl group of the methoxy moiety is less common, the oxygen atom's lone pairs do influence the aromatic system's reactivity, directing electrophilic substitution, although the existing substitution pattern on this specific molecule is dense. The primary value of the methoxy group lies in its role as a stable protecting group for the highly reactive hydroxyl functionality, which can be revealed at a strategic point in a synthetic sequence.

Derivatization Strategies for Expanding Chemical Space and Library Generation

The multifunctionality of this compound makes it an excellent starting point for generating a library of diverse compounds. mdpi.com The distinct reactivity of each functional group allows for a modular approach to derivatization. nih.gov

Key Derivatization Strategies:

Via the Nitro Group: As discussed, reduction to an amine is the gateway to numerous derivatives. The resulting 3-aminoquinoline (B160951) can be used in coupling reactions, cyclizations to form fused heterocyclic systems, or as a handle to attach various side chains. nih.govfrontiersin.org

Via the Chloro Substituents: The chlorine atoms at positions 2, 4, and 6 are prime sites for nucleophilic aromatic substitution (SₙAr) reactions. The reactivity of these positions can vary, often allowing for selective or sequential displacement. Nucleophiles such as amines, thiols, or alkoxides can be introduced, leading to a vast array of substituted quinolines. The chloro group at position 4 is typically the most susceptible to nucleophilic attack in 2,4-dichloroquinolines, a principle that may extend to this trichlorinated system.

Via the Methoxy Group: Demethylation to the 8-hydroxyquinoline provides a phenol (B47542) functionality. This hydroxyl group can be alkylated to introduce new ether linkages or acylated to form esters, expanding the structural diversity.

The combination of these strategies allows for a combinatorial approach to synthesis. For instance, one could first reduce the nitro group, then selectively substitute one or more chloro atoms, and finally de-protect the methoxy group for a third layer of diversification. Such systematic functionalization is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationships of a given scaffold. rsc.orgnih.gov

Table 2: Potential Derivatization Pathways

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| 3-Nitro | Reduction | 3-Aminoquinolines |

| ↳ Amides, sulfonamides, ureas | ||

| 2,4,6-Trichloro | Nucleophilic Substitution (SₙAr) | Amino-, alkoxy-, or thioether-substituted quinolines |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Aryl-, heteroaryl-, or alkyl-substituted quinolines | |

| 8-Methoxy | Demethylation | 8-Hydroxyquinolines |

By strategically employing these transformations, chemists can systematically modify the structure of this compound to generate extensive libraries of novel compounds for various research applications. mdpi.comresearchgate.net

No Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the structure-activity relationship (SAR) or mechanistic insights into the biological activity of the chemical compound This compound .

The investigation sought to find information pertaining to the following specific areas, as requested:

Identification of Molecular Targets and Pathways of Action: No in vitro mechanistic studies for this specific compound were found.

Molecular Docking Studies: There are no published molecular docking simulations involving this compound with any biological macromolecules.

Pharmacophore Modeling: A search for pharmacophore models developed for or based on this compound yielded no results.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No QSAR models have been developed or published that would elucidate the biological mechanisms or identify key molecular descriptors for this compound.

While searches returned information on other quinoline derivatives, such as 6-methoxy-8-nitroquinoline (B1580621) and various chloro-substituted quinolines, the unique substitution pattern of this compound means that data from these related compounds cannot be scientifically and accurately extrapolated to it. nih.govbldpharm.com

Consequently, the creation of a detailed and scientifically accurate article adhering to the requested structure is not possible at this time due to the absence of foundational research on this specific compound in the public domain.

Structure Activity Relationship Sar and Mechanistic Insights into Biological Activity of 2,4,6 Trichloro 8 Methoxy 3 Nitroquinoline

Impact of Specific Substituents (Trichloro, Methoxy (B1213986), Nitro) on Biological Mechanisms

The biological activity of the quinoline (B57606) scaffold is significantly modulated by the nature and position of its substituents. In 2,4,6-Trichloro-8-methoxy-3-nitroquinoline, the interplay between the electron-withdrawing chloro and nitro groups and the electron-donating methoxy group dictates its chemical properties and, consequently, its interaction with biological targets.

Trichloro Substituents: Chlorine atoms, as halogen substituents, are strongly electron-withdrawing. Their presence on the quinoline ring can profoundly influence the molecule's reactivity, lipophilicity, and ability to bind to target enzymes or receptors. For instance, in the well-known 4-aminoquinoline (B48711) class of antimalarials, a chlorine atom at the C-7 position is considered essential for activity. youtube.com This substituent is believed to increase the basicity of the quinoline ring structure and plays a role in inhibiting the formation of hemozoin, a crucial detoxification product for the malaria parasite. youtube.com The presence of multiple chloro groups, as in the trichloro configuration, generally enhances the electrophilic character of the quinoline core and increases its lipophilicity, which can facilitate passage through biological membranes. The use of trifluoromethyl groups (which are also strongly electron-withdrawing) in other quinoline series has been shown to produce antiviral activity. nih.gov

Methoxy Substituent: The methoxy group (-OCH3) at the C-8 position is generally considered an electron-donating group through resonance. nih.gov The introduction of a methoxy group can influence various biological activities depending on its position on the quinoline nucleus. Studies on different quinoline derivatives have shown that methoxy substitution can lead to potent anticancer, anti-inflammatory, and antimicrobial activities. nih.govacs.orgresearchgate.net For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrated significant cytotoxicity against colorectal cancer cells. acs.org In another study, 8-methoxyquinoline (B1362559) itself exhibited strong antifungal and antibacterial properties, although the addition of a nitro group at the 5-position was found to reduce this activity. researchgate.net The electron-donating nature of the methoxy group can alter the electron density of the aromatic system, potentially enhancing binding to specific biological targets.

Nitro Substituent: The nitro group (-NO2) is a powerful electron-withdrawing group and significantly increases the polarity of the molecule. nih.govnih.gov Its presence at the C-3 position makes the adjacent positions more electron-deficient. nih.gov This electronic modification can be critical for the mechanism of action, particularly in pathogenic systems that possess nitroreductase enzymes. The nitro group can undergo bioreduction to form reactive nitrogen species, such as nitro radical anions, which can induce oxidative stress and damage cellular macromolecules. researchgate.net However, the strong steric and electronic influence of the nitro group can also lead to complex outcomes. For example, in some quinolones, the presence of a nitro group can cause steric repulsion that distorts the quinoline ring, decreasing its aromaticity and increasing its reactivity in a manner similar to a nitroalkene. nih.gov

Table 1: Summary of Substituent Effects on Quinoline Derivatives

| Substituent | Position on Subject Compound | Electronic Effect | Observed Impact on Biological Activity of Related Quinolines | Reference |

|---|---|---|---|---|

| Chloro | 2, 4, 6 | Electron-withdrawing | Essential for antimalarial activity in 4-aminoquinolines (at C-7); increases basicity and inhibits hemozoin formation. | youtube.com |

| Methoxy | 8 | Electron-donating | Associated with anticancer, anti-inflammatory, and antimicrobial activities in various quinoline derivatives. | nih.govacs.orgresearchgate.net |

| Nitro | 3 | Strongly Electron-withdrawing | Increases polarity; can be bioreduced to form cytotoxic radicals; modulates reactivity and can distort the quinoline ring. | nih.govnih.gov |

Elucidation of Action Mechanisms against Pathogenic Systems (e.g., antiplasmodial mechanisms)

The quinoline nucleus is a cornerstone of antimalarial drug discovery, and its derivatives often target unique aspects of the Plasmodium parasite's lifecycle. nih.govbiointerfaceresearch.com The specific combination of substituents on this compound suggests a potential multi-pronged mechanism of action against pathogens like Plasmodium falciparum.

A primary and well-established mechanism for many quinoline-based antimalarials is the disruption of heme detoxification. youtube.com During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large amounts of toxic free heme. youtube.com To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. youtube.commdpi.com Many quinoline drugs are weak bases that accumulate in the acidic food vacuole. There, they are thought to cap the growing hemozoin crystal, preventing further polymerization. mdpi.com The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death. youtube.com The substituents on the quinoline ring, particularly the chlorine atoms, can influence the drug's ability to accumulate in the vacuole and interact with heme. youtube.com

Furthermore, novel quinolone antimalarials have been developed that target the parasite's mitochondrial electron transport chain. nih.gov Specifically, enzymes like the type II NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex are validated drug targets. nih.gov Inhibition of these enzymes disrupts the mitochondrial membrane potential, halting ATP synthesis and interfering with vital metabolic processes like pyrimidine (B1678525) biosynthesis, which is essential for parasite survival. nih.gov

The presence of the 3-nitro group suggests an additional, potent mechanism of action. Nitroaromatic compounds are known to be effective against various protozoan parasites. Their activity often relies on the reductive activation of the nitro group by parasite-specific nitroreductase enzymes. This reduction generates cytotoxic nitro radical anions and other reactive nitrogen species that cause widespread damage to parasite DNA, proteins, and lipids through oxidative stress. researchgate.net Studies on other nitro-substituted quinolines have demonstrated potent antiplasmodial activity. For example, a 4-nitro styrylquinoline was found to be a fast-acting agent that inhibits the early stages of the parasite's life cycle, including merozoite invasion. nih.gov This suggests that the nitro moiety can confer a distinct and rapid cytotoxic mechanism against the parasite.

Table 2: Antiplasmodial Activity and Mechanisms of Related Quinoline Compounds

| Compound Class/Example | Key Structural Feature | Observed Antiplasmodial Mechanism | Reference |

|---|---|---|---|

| 4-Aminoquinolines (e.g., Chloroquine) | 7-Chloroquinoline core | Accumulates in the parasite food vacuole and inhibits hemozoin formation, leading to toxic heme buildup. | nih.govyoutube.commdpi.com |

| Quinolone Analogs (e.g., CK-2-68) | Substituted quinolone core | Dual inhibition of mitochondrial enzymes PfNDH2 and the cytochrome bc1 complex, disrupting energy metabolism. | nih.gov |

| 4-Nitro Styrylquinoline | 4-Nitro group | Acts early in the parasite life cycle, including inhibition of merozoite invasion. | nih.gov |

| Nitroaromatic Compounds | Nitro group | Reductive activation by parasite nitroreductases to form cytotoxic radical species, causing oxidative damage. | researchgate.net |

Emerging Research Directions and Interdisciplinary Prospects

Integration with Advanced Materials Science (e.g., Optoelectronic Materials, Sensors)

The quinoline (B57606) scaffold is a fundamental component in many functional materials due to its inherent electronic and photophysical properties. nih.govproquest.com The specific substitutions on 2,4,6-Trichloro-8-methoxy-3-nitroquinoline could modulate these properties in ways that are advantageous for advanced materials.

Optoelectronic Materials: Quinoline derivatives are investigated for applications in organic light-emitting diodes (OLEDs) and solar cells due to their electron-transporting capabilities, thermal stability, and potential for fluorescence. nih.govresearchgate.net The electron-deficient nature of the nitro- and chloro-substituted quinoline ring in this compound could enhance electron transport, a desirable characteristic for n-type semiconductor materials in electronic devices. nih.gov The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing substituents can create intramolecular charge-transfer (ICT) characteristics, which are crucial for developing novel fluorophores and nonlinear optical (NLO) materials. nih.govmdpi.com

Sensors: The quinoline nucleus is a well-established platform for the development of chemosensors for detecting metal ions and other analytes. acs.orgnih.govrsc.org The nitrogen atom of the quinoline ring and the oxygen of the methoxy group can act as binding sites for metal ions. rsc.org Detection often relies on changes in fluorescence or color upon binding. rsc.org The specific electronic landscape of this compound could lead to high selectivity for particular ions, making it a potential scaffold for new, highly specific chemical sensors. nih.gov For instance, quinoline-based sensors have been successfully designed for the detection of Fe³⁺, Al³⁺, and Cu²⁺. acs.orgnih.govrsc.org

Table 1: Potential Influence of Substituents on Material Properties

| Substituent Group | Position(s) | General Influence on Quinoline Core | Potential Application |

| Trichloro | 2, 4, 6 | Strongly electron-withdrawing; enhances electron affinity. | n-type semiconductors, electron transport layers in OLEDs. |

| Methoxy | 8 | Electron-donating; can increase fluorescence quantum yield. | Fluorescent probes, charge-transfer materials. |

| Nitro | 3 | Strongly electron-withdrawing; potential for redox activity. | NLO materials, electrochemical sensors. |

Role of the Compound in Catalysis Beyond its Synthesis

While the synthesis of polysubstituted quinolines often involves catalysis, the quinoline scaffold itself can play a role in catalytic processes. nih.govnih.gov Quinoline derivatives are widely used as ligands in organometallic catalysis because the nitrogen atom can coordinate to a metal center, influencing its reactivity and selectivity. nih.gov

The specific steric and electronic profile of this compound, dictated by its dense substitution pattern, could be exploited to create highly selective catalysts. The nitrogen atom could serve as a coordination site, while the surrounding bulky chloro and nitro groups could create a specific chiral pocket or control access to the metal center, thereby directing the outcome of a catalytic reaction. nih.gov There is no specific research on this compound as a catalyst or ligand, but its structure invites investigation into this area.

Applications in Computational Toxicology for Mechanistic Hazard Assessment and Risk Prediction

The potential toxicity of a novel chemical is a critical consideration. Computational toxicology, particularly through Quantitative Structure-Activity Relationship (QSAR) models, offers a way to predict potential hazards without extensive animal testing. nih.govmdpi.commdpi.com Such models correlate a compound's structural features with its biological activity, including toxicity. nih.govmdpi.com

For this compound, a QSAR approach could be used to estimate its potential for mutagenicity, cytotoxicity, and other adverse effects. nih.govnih.gov The analysis would consider the contributions of its distinct structural motifs:

Quinoline Core: The toxicity of quinoline itself is well-studied and provides a baseline. nih.gov

Nitroaromatic Group: Nitroaromatic compounds are a class of chemicals known for potential toxicity, often related to their metabolism and ability to generate reactive oxygen species. mdpi.comnih.govnih.gov

Chlorinated Aromatics: The presence of multiple chlorine atoms can influence the compound's hydrophobicity and metabolic pathways, affecting its persistence and bioaccumulation potential.

An in silico assessment would provide a preliminary risk profile, guiding further experimental safety studies. nih.govosti.gov

Table 2: Structural Features for Computational Toxicology Assessment

| Structural Feature | Known Toxicological Relevance | Potential Contribution in Target Compound |

| Quinoline Nucleus | Associated with mutagenicity and cytotoxicity in some assays. nih.gov | Baseline toxicity profile. |

| Nitro Group | Can be metabolically reduced to reactive intermediates (e.g., hydroxylamines, nitroso derivatives) that can cause DNA damage. nih.gov | Potential for genotoxicity and carcinogenicity. |

| Chloro Substituents | Increase lipophilicity, potentially enhancing membrane permeability and bioaccumulation. Can alter metabolic fate. | May increase cytotoxicity and affect persistence in biological systems. |

| Methoxy Group | Can be a site for metabolic O-demethylation, potentially leading to the formation of reactive metabolites. | Influences metabolic profile and potential for bioactivation. |

Development of Novel Synthetic Methodologies Inspired by its Structure

The synthesis of a heavily and specifically substituted molecule like this compound presents a significant chemical challenge. Traditional quinoline syntheses like the Skraup or Friedländer reactions may not be suitable for such a complex substitution pattern. rsc.orgresearchgate.net The pursuit of this and similar molecules drives the development of more advanced and regioselective synthetic methods.

Recent advances in organic synthesis that could be relevant include:

C-H Functionalization: Modern methods allow for the direct and selective introduction of functional groups onto the quinoline core, avoiding the need for pre-functionalized starting materials. nih.govacs.org Developing a C-H activation strategy for this substitution pattern would be a significant synthetic achievement.

Cascade Reactions: Multi-component or cascade reactions that form multiple bonds in a single operation offer an efficient route to complex heterocyclic systems. rsc.org Designing a cascade that assembles the this compound skeleton would be a highly elegant and atom-economical approach.

Flow Chemistry: For reactions involving potentially hazardous reagents (like nitrating agents or azides sometimes used in quinoline synthesis), continuous flow reactors offer enhanced safety and scalability. acs.org

The structure of this compound serves as a benchmark for testing the limits and capabilities of new synthetic strategies for creating poly-functionalized aromatic systems. rsc.orgorganic-chemistry.org

Rational Design Strategies for Enhanced Mechanistic Selectivity

Rational design involves modifying a chemical structure to optimize its interaction with a specific biological or material target. nih.govnih.gov The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework for developing drugs with a wide range of activities. nih.govnih.gov

The structure of this compound can be viewed as a template that can be systematically modified to enhance a desired property. Structure-activity relationship (SAR) studies are key to this process. nih.govnih.govpharmacy180.comacs.org

Tuning Electronic Properties: By systematically replacing the chloro, methoxy, or nitro groups with other substituents, one could fine-tune the electronic properties for a specific application. For example, replacing a chlorine atom with a fluorine atom could alter metabolic stability and binding interactions. mdpi.com

Improving Biological Activity: If a preliminary biological activity were discovered, each substituent could be modified to improve potency and selectivity. For instance, the position and nature of the substituents are known to be critical for the antimalarial or anticancer activity of other quinoline derivatives. pharmacy180.comacs.org

Ligand-Based Design: If the target is unknown, a library of analogs could be created around the core structure of this compound. This library could then be screened for various activities, and any "hits" would form the basis for further rational design. mdpi.com

This compound represents a complex starting point from which chemists can design new molecules with potentially enhanced selectivity and function for therapeutic or material science applications. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.